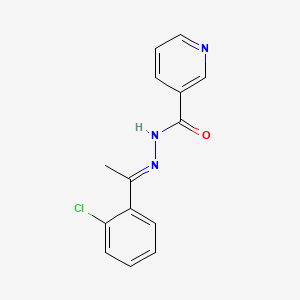
3-Pyridinecarboxylic acid, (1-(2-chlorophenyl)ethylidene)hydrazide, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 3-piridincarboxílico, (1-(2-clorofenil)etilidén)hidrazida, (E)- es un compuesto orgánico que pertenece a la clase de los ácidos piridincarboxílicos. Este compuesto se caracteriza por la presencia de un anillo de piridina, un grupo ácido carboxílico y un grupo hidrazida unido a un grupo etilidén con un sustituyente 2-clorofenil. La configuración (E)- indica la isomería geométrica específica del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 3-piridincarboxílico, (1-(2-clorofenil)etilidén)hidrazida, (E)- típicamente implica la condensación de la hidrazida del ácido 3-piridincarboxílico con 2-cloroacetofenona. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un solvente adecuado como etanol o metanol. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona, lo que da como resultado el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido 3-piridincarboxílico, (1-(2-clorofenil)etilidén)hidrazida, (E)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Propiedades
Número CAS |
133661-77-5 |
|---|---|
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10(12-6-2-3-7-13(12)15)17-18-14(19)11-5-4-8-16-9-11/h2-9H,1H3,(H,18,19)/b17-10+ |
Clave InChI |
DEVXPGRZAHJRJG-LICLKQGHSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=CC=C2Cl |
SMILES canónico |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




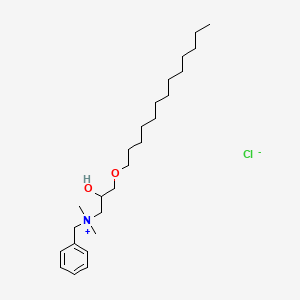
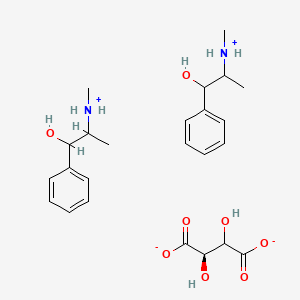
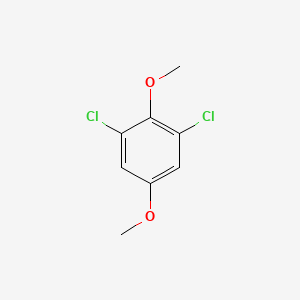

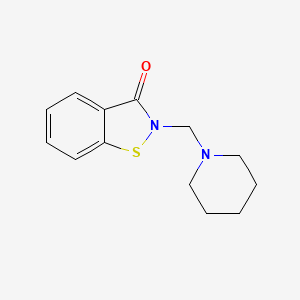

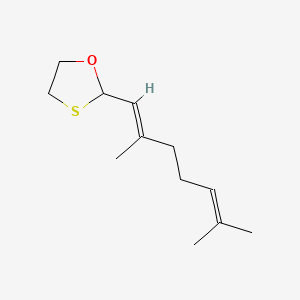
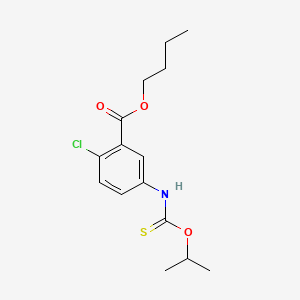

![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)


